H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

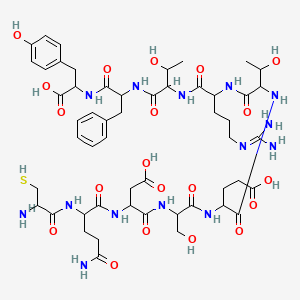

Die Verbindung H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH ist ein synthetisches Peptid, das aus mehreren Aminosäuren besteht. Jede Aminosäure in dieser Sequenz liegt in ihrer DL-Form vor, was auf ein racemisches Gemisch aus beiden D- und L-Enantiomeren hindeutet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktion: Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) aktiviert, um einen aktiven Ester zu bilden, der dann mit der Aminogruppe der wachsenden Peptidkette reagiert.

Entschützung: Die Schutzgruppen an den Aminosäuren, wie z. B. Fmoc (9-Fluorenylmethyloxycarbonyl), werden mit einer Base wie Piperidin entfernt.

Abspaltung: Das fertige Peptid wird mit einem Gemisch aus Trifluoressigsäure (TFA) und Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT) vom Harz abgespalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Synthese dieses Peptids mit automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen rationalisieren den SPPS-Prozess, was eine effiziente Produktion großer Mengen des Peptids ermöglicht. Die Verwendung von Hochdurchsatztechniken und die Optimierung der Reaktionsbedingungen gewährleisten eine hohe Reinheit und Ausbeute.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann oxidiert werden, um Kynurenin oder andere Oxidationsprodukte zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit reduzierenden Mitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Kynurenin, N-Formylkynurenin.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit neuen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Kynurenine, N-formylkynurenine.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht auf seine potenzielle Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.

Medizin: Erforscht auf sein therapeutisches Potenzial in der Arzneimittelentwicklung, insbesondere bei der Gestaltung von Peptid-basierten Medikamenten.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Nanotechnologieanwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder anderen Proteinen interagieren. Die beteiligten Pfade können umfassen:

Bindung an Enzyme: Hemmung oder Aktivierung der Enzymaktivität.

Rezeptorinteraktion: Modulation von Rezeptor-Signalwegen.

Protein-Protein-Wechselwirkungen: Beeinflussung der Bildung oder Auflösung von Proteinkomplexen.

Wirkmechanismus

The mechanism of action of H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The pathways involved can include:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor signaling pathways.

Protein-Protein Interactions: Affecting the formation or disruption of protein complexes.

Vergleich Mit ähnlichen Verbindungen

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ala-OH: kann mit anderen ähnlichen Peptiden verglichen werden, wie z. B.:

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Gly-OH: Ähnliche Struktur, aber mit Glycin anstelle von Alanin.

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Leu-OH: Leucin ersetzt Alanin, was möglicherweise hydrophobe Wechselwirkungen verändert.

H-DL-Trp-DL-xiThr-DL-Val-DL-Pro-DL-xiThr-DL-Ser-OH: Serin anstelle von Alanin, Einführung einer Hydroxylgruppe.

Die Einzigartigkeit von This compound liegt in seiner spezifischen Sequenz und dem Vorhandensein von racemischen Gemischen von Aminosäuren, die seine biologische Aktivität und Stabilität beeinflussen können.

Eigenschaften

Molekularformel |

C32H47N7O9 |

|---|---|

Molekulargewicht |

673.8 g/mol |

IUPAC-Name |

2-[[2-[[1-[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48) |

InChI-Schlüssel |

BFEKSNRFEVHCKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)

![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)

![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)

![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)